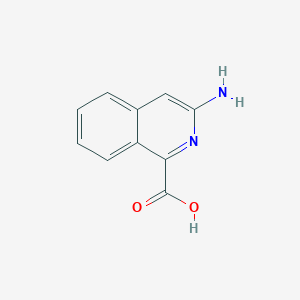

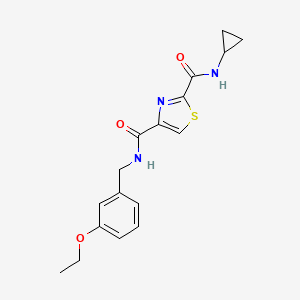

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained attention in the field of scientific research. It is commonly referred to as PPQ and is known for its potential applications in various areas of research.

Scientific Research Applications

Heteroannulation of Chromene Derivatives

A study explores the synthesis of chromeno[4,3-e]indazolone, chromeno[4,3-f]quinazoline, and pyrano[3,2-c]chromene derivatives from pentane-2,4-dione and 3-ethoxycarbonylcoumarin, highlighting the chemical versatility and potential for generating complex molecular structures from quinazoline derivatives (Mahmoud et al., 2009).

Inhibition Studies

Research on 3-phenylsulfonylquinazoline-2,4-dione derivatives as nonpeptide inhibitors of human heart chymase offers insight into the therapeutic applications of quinazoline derivatives, particularly in cardiovascular diseases. The study discusses the structure-activity relationships and molecular modeling, emphasizing the compound's interaction with hydrophobic pockets and active sites of enzymes (Fukami et al., 2000).

Green Chemistry Approaches

The synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using [Bmim]OH as a homogeneous recyclable catalyst, as well as other solvent-free methods, demonstrates green chemistry approaches to synthesizing these compounds. These studies highlight the environmental benefits and the potential for efficient, sustainable production methods for quinazoline derivatives (Patil et al., 2009), (Mizuno et al., 2007).

Comparative Synthetic Approaches

A comparative study of synthetic approaches to 1-arylmethylenepyrazino[2,1-b]quinazoline-3,6-diones illustrates the exploration of different methods to optimize the synthesis of complex quinazoline derivatives. This research could be valuable for developing more efficient and versatile synthetic routes for related compounds (Cledera et al., 1998).

properties

CAS RN |

892265-58-6 |

|---|---|

Product Name |

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C24H28N4O3 |

Molecular Weight |

420.513 |

IUPAC Name |

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H28N4O3/c1-2-3-7-12-28-23(30)20-11-10-18(17-21(20)25-24(28)31)22(29)27-15-13-26(14-16-27)19-8-5-4-6-9-19/h4-6,8-11,17H,2-3,7,12-16H2,1H3,(H,25,31) |

InChI Key |

IJOQYHBNFCQBHR-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![beta-Cyclodextrin, cyclic 6A,6D-[1,1-biphenyl]-4,4-disulfonat](/img/structure/B2847006.png)

![N-[(4-methylphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2847016.png)

![1,3-Benzodioxol-5-yl-[2-(phenylmethylthio)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847019.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2847021.png)